6-Methylaminohexanoic acid tert-butyl ester

Vue d'ensemble

Description

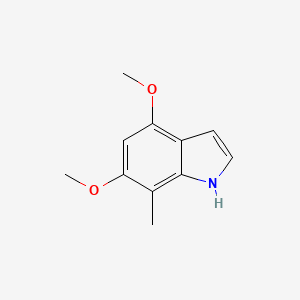

6-Methylaminohexanoic acid tert-butyl ester, also known as L-ornithine 5-aminovaleric acid or MAV, is an amino acid. Its molecular formula is C11H23NO2 and it has a molecular weight of 201.31 g/mol .

Synthesis Analysis

The synthesis of tert-butyl esters, such as this compound, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . By contrast, the reaction of ethyl acetate and benzyl alcohol returned a reduced yield of 80% .

Physical and Chemical Properties Analysis

Tert-butyl esters are stable under various conditions . They are stable in water at different pH levels and temperatures, and in the presence of various bases . They can also withstand reduction and oxidation conditions .

Applications De Recherche Scientifique

Oxidative Degradation and Stability of Ester-Based Lubricants

Research has highlighted the oxidative degradation behavior of ester-based lubricants, including the identification of degradation products via stable isotope labeling and mass spectrometry. This study is crucial for understanding the thermo-oxidative stability of synthetic esters, which are increasingly important in the lubricant market due to their high performance and environmental benefits (Frauscher et al., 2017).

Synthesis of Marine Drug Derivatives

The synthesis and crystal structure analysis of certain ester derivatives, such as 4H-chromene-2-carboxylic acid esters, have been studied for their potential in marine drug development. These compounds could play a role in structural-activity relationship studies of antitumor agents, showcasing the importance of ester compounds in medicinal chemistry (Li et al., 2013).

Conversion to Acid Chlorides

The selective conversion of tert-butyl esters to acid chlorides using thionyl chloride has been investigated, providing a method for the synthesis of acid chlorides in the presence of other esters. This research is significant for the development of selective synthetic pathways in organic chemistry (Greenberg & Sammakia, 2017).

Synthesis of Long-Chain Esters

Studies on the reactive extraction and synthesis of long-chain esters, such as butyl hexanoate, emphasize the role of deep eutectic solvents in enhancing esterification reactions. These findings are applicable in industries like food, beverage, and cosmetics, where long-chain esters are valued for their flavor, fragrance, and other functional properties (Zhou et al., 2020).

Mécanisme D'action

Safety and Hazards

The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, involves the use of hazardous materials . For example, the use of t-butanol and anhydrous magnesium sulfate can pose safety risks . Therefore, appropriate safety measures should be taken during the synthesis process .

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Methylaminohexanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with various enzymes and proteins, facilitating the formation of acid chloride intermediates in situ, which are subsequently used in reactions with alcohols and amines to produce esters and amides . The compound’s interactions with enzymes such as SnCl2 as a catalyst highlight its importance in biochemical synthesis processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for enzymes involved in ester and amide synthesis, facilitating the formation of acid chloride intermediates. These intermediates then react with alcohols and amines to produce esters and amides . The compound’s ability to catalyze these reactions highlights its role in enzyme activation and the modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under mild conditions, providing high yields in ester and amide synthesis reactions

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the synthesis of esters and amides highlights its involvement in key metabolic processes, influencing the availability of metabolic intermediates and the overall metabolic balance .

Propriétés

IUPAC Name |

tert-butyl 6-(methylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCMFNGJGGOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

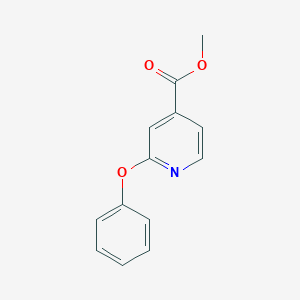

![4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1443259.png)

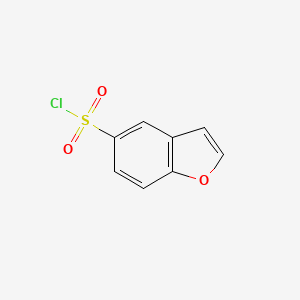

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)

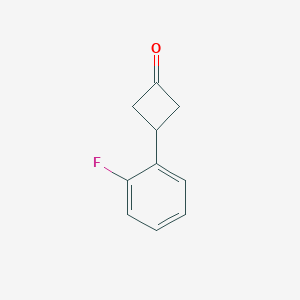

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)